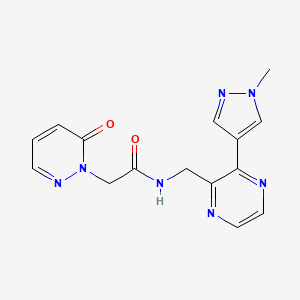

![molecular formula C21H18N2O3S3 B2461642 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide CAS No. 361179-60-4](/img/structure/B2461642.png)

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

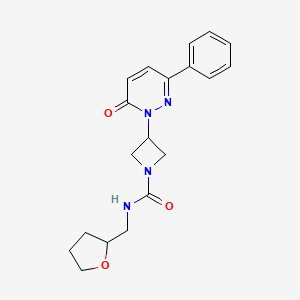

The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is often found in various pharmaceuticals and dyes . The presence of the sulfanyl group (-SH) and the hydroxyphenyl group (-OH) suggests that this compound might have interesting reactivity and could potentially form part of a larger structure.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups . The benzothiazole and phenyl rings would likely contribute to the compound’s stability and could potentially participate in pi stacking interactions.Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including substitutions and additions . The sulfanyl and hydroxy groups could potentially act as nucleophiles, attacking electrophilic sites on other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and functional groups . For example, the presence of the sulfanyl group could potentially make the compound more polar, while the aromatic rings could contribute to its stability and rigidity.科学研究应用

- Research : Scientists have synthesized and screened derivatives of this compound for antibacterial activity. In vitro assays revealed profound antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- Applications : Researchers have explored the quinazoline-4(3H)-one ring system for its antitumor effects. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. These compounds exhibit activity against solid tumors, metastatic bone disease, and leukemia .

- Future Directions : Oprea1_360363 could be evaluated for DHFR inhibition, potentially contributing to cancer therapy .

- Research Findings : While not directly studied for this compound, related structures may exhibit anticonvulsant properties .

Antibacterial Activity

Antitumor Properties

DHFR Inhibition

Anticonvulsant Activity

Synthetic Methodology

Pharmacodynamic Versatility

安全和危害

未来方向

作用机制

Target of Action

The compound, also known as “Oprea1_360363”, exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the transmission of signals in the brain and are often implicated in conditions like epilepsy.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the modulation of GABA receptors can influence the GABAergic pathway, which is one of the main inhibitory pathways in the brain. Similarly, interaction with the Na/H exchanger can affect sodium ion transport, which is crucial for the generation of action potentials .

Result of Action

The compound has been evaluated for anticonvulsant activity and neurotoxicity. In the 6 Hz psychomotor seizure test, it showed significant protection, indicating its potential anticonvulsant effects . Furthermore, none of the compounds showed neurotoxicity in the highest administered dose .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S3/c1-13-7-8-14(2)20(11-13)29(25,26)23-15-9-10-17(24)19(12-15)28-21-22-16-5-3-4-6-18(16)27-21/h3-12,23-24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODILRLAGGKQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2461578.png)

![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)

![1-(4-chlorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2461581.png)